![molecular formula C10H7Cl2N3O2 B1476048 1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2097977-35-8](/img/structure/B1476048.png)
1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
“1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic compound. It contains a triazole ring, which is a class of five-membered ring compounds with three nitrogen atoms in the ring. It also contains a carboxylic acid group and a benzyl group that is substituted with two chlorine atoms .
Scientific Research Applications
Crystal Structure Analysis
Research on crystal structures provides insight into the molecular arrangement and stability of compounds. For instance, a study on a similar compound, "1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic Acid," focused on its crystallography, revealing a new crystalline polymorph expected to stabilize the compound due to its relatively small particle size, potentially offering better bioactivity and therapeutic activity (Hu Yong-zhou, 2008).
Synthetic Applications
In synthetic chemistry, triazole derivatives, including those similar to "1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid," serve as scaffolds for developing biologically active compounds and peptidomimetics. A notable study demonstrates the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, highlighting the preparation of triazole-based scaffolds beyond the Dimroth rearrangement for HSP90 inhibitors (S. Ferrini et al., 2015).
Cross-Coupling Reactions
The utility of the carboxylic acid moiety in cross-coupling reactions is exemplified in studies where dihalo heterocycles, including triazole derivatives, are selectively substituted. This demonstrates the versatility of triazole carboxylic acids in organic synthesis, enabling the production of various nicotinic acids and triazoles under specific conditions (I. Houpis et al., 2010).
Safety and Hazards
properties
IUPAC Name |
1-[(3,5-dichlorophenyl)methyl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-7-1-6(2-8(12)3-7)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYROXWTYVSSWPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CN2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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